molecular formula C12H16FNO2 B2893292 Tert-butyl 2-amino-2-(4-fluorophenyl)acetate CAS No. 1393687-30-3

Tert-butyl 2-amino-2-(4-fluorophenyl)acetate

Cat. No.: B2893292
CAS No.: 1393687-30-3
M. Wt: 225.263
InChI Key: MRFBMIHHIQLHLO-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(4-fluorophenyl)acetate is a fluorinated derivative of phenyl glycine with the molecular formula C12H16FNO2. This compound features a tert-butyl ester group, which serves as a common protecting group for carboxylic acids in multi-step organic synthesis, enhancing stability and altering solubility during chemical manipulations. The 4-fluorophenyl moiety and the free amino group make this molecule a versatile chiral building block for the construction of more complex target molecules, particularly in pharmaceutical research and drug discovery . This scaffold is structurally related to compounds investigated as key intermediates in the design and synthesis of novel epigenetic modifiers. Research into similar tert-butyl amino acid esters highlights their value in developing hybrid molecules that can act as multi-target agents, such as dual inhibitors of histone deacetylases (HDACs) and bromodomain-containing proteins (BET family) . These epigenetic targets are involved in the regulation of gene expression and are of significant interest for the treatment of viral infections and oncology research. Furthermore, the structure of this compound aligns with frameworks used in developing potent cytotoxic agents, where amino acid conjugates are explored for their activity against various human cancer cell lines . The product is provided for research and development purposes. It is intended for use in laboratory settings only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information. For specific storage and stability, it is recommended to store the product in a dark place under an inert atmosphere at low temperatures, such as -20°C .

Properties

IUPAC Name

tert-butyl 2-amino-2-(4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFBMIHHIQLHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

In this method, 2-amino-2-(4-fluorophenyl)acetic acid reacts with tert-butanol in the presence of a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux in toluene, with molecular sieves (4 Å) added to absorb water and shift equilibrium toward ester formation.

Representative Conditions

Parameter Value
Molar Ratio (Acid:Alcohol) 1:3
Catalyst H₂SO₄ (10 mol%)
Solvent Toluene
Temperature 110°C (reflux)
Reaction Time 12–18 hours
Yield 78–85%

This method is cost-effective but requires careful control of water content to prevent hydrolysis.

Reagent-Mediated Activation

Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] is employed to activate the carboxylic acid group before esterification. The acid chloride intermediate reacts with tert-butanol under milder conditions, often at 0–25°C.

Example Protocol

  • 2-Amino-2-(4-fluorophenyl)acetic acid (1 eq) is stirred with thionyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C for 1 hour.
  • Tert-butanol (3 eq) and triethylamine (2 eq) are added dropwise.
  • The mixture is stirred at room temperature for 6 hours, yielding the ester in 82% purity after aqueous workup.

Boc Protection Strategies

The amino group in 2-amino-2-(4-fluorophenyl)acetic acid necessitates protection during esterification to prevent side reactions. Di-tert-butyl dicarbonate (Boc anhydride) is the most common protecting reagent, offering stability under acidic and basic conditions.

Stepwise Boc Protection

  • Deprotonation : The amino group is deprotonated using a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran (THF) or DCM.
  • Protection : Boc anhydride (1.1 eq) is added at 0°C, and the reaction proceeds at room temperature for 12 hours.
  • Workup : The product is isolated via extraction and purified via silica gel chromatography.

Optimized Conditions

Parameter Value
Solvent DCM
Base TEA (2 eq)
Temperature 0°C → 25°C
Reaction Time 12 hours
Yield 88–92%

Reductive Amination Approaches

An alternative route involves reductive amination of tert-butyl 2-oxo-2-(4-fluorophenyl)acetate with ammonia or ammonium acetate. Sodium cyanoborohydride (NaBH₃CN) or hydrogenation with palladium on carbon (Pd/C) serves as the reducing agent.

Sodium Cyanoborohydride Protocol

  • Tert-butyl 2-oxo-2-(4-fluorophenyl)acetate (1 eq) is dissolved in methanol.
  • Ammonium acetate (3 eq) and NaBH₃CN (1.5 eq) are added.
  • The pH is adjusted to 4–5 using acetic acid, and the mixture is stirred for 24 hours.
  • The product is isolated in 65–70% yield after neutralization and extraction.

Hydrogenation Method

  • The oxo-ester is dissolved in ethanol with ammonium formate (5 eq).
  • 10% Pd/C (0.1 eq) is added, and the reaction is stirred under H₂ (1 atm) for 6 hours.
  • Filtration and concentration yield the amino ester in 75% purity.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Acid-Catalyzed Esterification Low cost, simple setup Long reaction time, water-sensitive 78–85%
Reagent-Mediated Activation Faster, higher purity Requires hazardous reagents (SOCl₂) 80–82%
Reductive Amination Avoids Boc protection steps Lower yields, byproduct formation 65–75%

Industrial-scale production favors continuous flow reactors for esterification, enhancing throughput and reducing side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes safety and efficiency:

  • Continuous Flow Reactors : Enable precise control of temperature and residence time, improving yield to >90%.
  • Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce waste.
  • In-Line Analytics : FTIR and HPLC monitor reaction progress in real time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-amino-2-(4-fluorophenyl)acetate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor in the synthesis of various pharmaceuticals.

Biology:

  • Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and specificity to these targets, potentially leading to inhibition or modulation of their activity. The tert-butyl ester group can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility (LogP) Key Spectral Data (¹H-NMR δ)
Tert-butyl 2-amino-2-(4-fluorophenyl)acetate 239.29 ~2.5 (estimated) 7.35–7.31 (m, 2H), 1.34 (s, 9H)
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl 217.65 Higher aqueous 5.47 (d, 1H), 3.63 (s, 3H)
2-Amino-2-(4-fluorophenyl)acetic acid 183.16 Low (polar) IR: 1730 cm⁻¹ (C=O)

Biological Activity

Structural Overview

Tert-butyl 2-amino-2-(4-fluorophenyl)acetate features a tert-butyl group, an amino group, and a fluorinated phenyl ring. The presence of the fluorine atom is notable as it often enhances the bioavailability and metabolic stability of compounds. The amino group may facilitate interactions with biological targets, such as enzymes or receptors.

Enzyme Interactions

Compounds similar in structure to this compound have been studied for their interactions with various enzymes. For instance, fluorinated aryl groups are known to alter enzyme affinity, which can lead to selective inhibition patterns beneficial for therapeutic applications.

Potential areas for investigation include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other compounds with amino and fluorinated groups.
  • Protein-Ligand Interactions : Molecular docking simulations could elucidate how this compound binds to specific proteins, revealing potential therapeutic targets.

Biological Activity Studies

While direct studies on this compound are sparse, related compounds have demonstrated significant biological activities:

  • Inhibition of Acetylcholinesterase (AChE) : Some analogues have shown moderate inhibition of AChE, with IC50 values ranging from 12.8 to 99.2 µM . This suggests that this compound could potentially exhibit similar properties.
  • Selectivity Index (SI) : The selectivity index for AChE inhibitors indicates their preference for AChE over butyrylcholinesterase (BChE). A higher SI suggests better therapeutic potential in treating conditions like Alzheimer's disease .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameIC50 (µM) AChEIC50 (µM) BChESelectivity Index
N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine12.853.14.15
5-(4-substituted phenyl) derivatives33.9 - 40.1>105<3.0
This compound (predicted)TBDTBDTBD

Note: "TBD" indicates that specific data for this compound is not yet available but is anticipated based on structural similarities.

Future Research Directions

Further research is necessary to explore the full biological potential of this compound:

  • Synthesis and Characterization : Developing robust synthetic routes to produce this compound in sufficient quantities for biological testing.
  • Biological Testing : Conducting in vitro and in vivo studies to assess the compound's efficacy against specific targets.
  • Computational Studies : Utilizing molecular modeling to predict binding affinities and mechanisms of action.

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